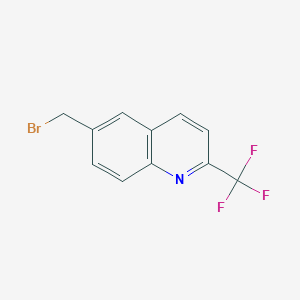

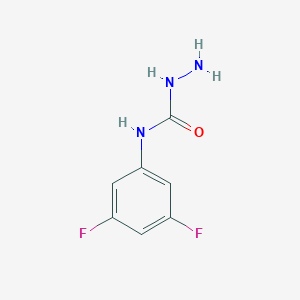

3-氨基-1-(3,5-二氟苯基)脲

描述

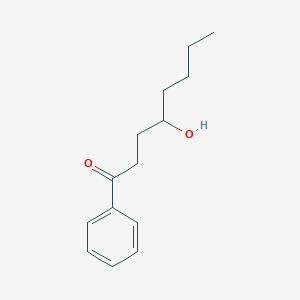

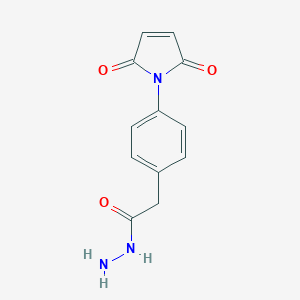

3-Amino-1-(3,5-difluorophenyl)urea is a compound that belongs to the urea derivatives class, characterized by the presence of an amino group and a difluorophenyl group attached to the urea moiety. This class of compounds is known for its wide range of applications in various fields of chemistry and biology due to their unique structural properties and reactivity.

Synthesis Analysis

The synthesis of urea derivatives, including compounds similar to 3-Amino-1-(3,5-difluorophenyl)urea, involves reactions between amines and isocyanates or carbonyl compounds under specific conditions. For instance, the synthesis of 1-(3,5-Dichloro-2,4-difluorophenyl)-3-(2,6-difluorobenzoyl)urea, a compound with a structure akin to the target molecule, demonstrates the general approach to synthesizing these types of compounds (Li Zhong et al., 1998).

Molecular Structure Analysis

The molecular structure of urea derivatives is critical for understanding their chemical behavior and properties. Studies on compounds like 1‐(2‐Chloro‐3,5‐difluorophenyl)‐3‐(2,6‐dichlorobenzoyl)urea reveal that the difluorophenyl ring tends to be almost coplanar with the urea group, facilitating specific molecular interactions and stability through intramolecular hydrogen bonds (Shengjiao Yan et al., 2007).

Chemical Reactions and Properties

Urea derivatives undergo various chemical reactions, influenced by their functional groups and molecular structure. For example, reactions involving urea with 1-alkyl/aryl-3-amino-1H,3H-quinoline-2,4-diones illustrate the complexity and diversity of chemical transformations possible with urea derivatives, leading to novel compounds with unique properties (A. Klásek et al., 2003).

Physical Properties Analysis

The physical properties of 3-Amino-1-(3,5-difluorophenyl)urea derivatives, such as solubility, melting point, and crystal structure, are directly influenced by their molecular structure. The crystallographic study of similar compounds provides insights into their solid-state arrangements and intermolecular interactions, which are crucial for understanding their physical behavior (Li Zhong et al., 1998).

Chemical Properties Analysis

The chemical properties of urea derivatives, including reactivity, acidity, and potential for forming hydrogen bonds, are essential for their application in various chemical syntheses and biological activities. Research on compounds like 1-(3,5-Dichloro-2,4-difluorophenyl)-3-(2,6-difluorobenzoyl)urea highlights the importance of the urea moiety and substituents in determining the chemical behavior of these molecules (Li Zhong et al., 1998).

科学研究应用

晶体结构和分子相互作用

- 晶体结构分析:一项由(Shengjiao Yan等人,2007)进行的研究,研究了一个密切相关的化合物,重点关注其晶体结构。研究显示了2-氯-3,5-二氟苯基环几乎与尿素基团共面,表明特定的分子构象可能对于理解3-氨基-1-(3,5-二氟苯基)脲在各个领域的应用至关重要。

合成和抗癌活性

- 合成和细胞毒活性:(Venugopalarao Vikram et al., 2020)的一篇论文探讨了新型脲衍生物的合成及其抗癌活性。虽然它并没有直接研究3-氨基-1-(3,5-二氟苯基)脲,但它提供了关于类似化合物的合成过程及其在癌症治疗中的潜力的见解。

对壳聚糖合成的抑制

- 对壳聚糖合成的抑制作用:(Li Zhong et al., 1998)的研究讨论了一种类似于3-氨基-1-(3,5-二氟苯基)脲的化合物,它作为壳聚糖合成的抑制剂。这意味着在控制害虫或研究涉及壳聚糖的生化途径方面可能有潜在应用。

分子折叠和络合

- 分子折叠研究:(P. Corbin et al., 2001)的一项关于杂环脲的研究,虽然不直接涉及3-氨基-1-(3,5-二氟苯基)脲,但揭示了脲衍生物的分子折叠和络合行为的见解,这可能与理解3-氨基-1-(3,5-二氟苯基)脲在生物系统中的行为相关。

腐蚀抑制

- 在腐蚀抑制中的作用:(B. Mistry et al., 2011)的论文检验了1,3,5-三嗪基脲衍生物作为腐蚀抑制剂的效率。这表明了3-氨基-1-(3,5-二氟苯基)脲在工业环境中,特别是在保护金属免受腐蚀方面的潜在应用。

用于人类非洲锥虫病药物开发的潜力

- 在药物开发中的潜力:(D. A. Patrick et al., 2017)的研究关于脲衍生物突出了它们在开发人类非洲锥虫病药物中的作用。这表明3-氨基-1-(3,5-二氟苯基)脲可能是进一步研究药理应用的候选药物。

自组装特性

- 自组装结构:(Xavier Sallenave et al., 2004)的一项研究讨论了脲衍生物形成自组装结构的能力。这种特性可能在新材料或纳米技术应用的开发中引起兴趣。

翻译起始抑制

- 翻译起始的抑制:(S. Denoyelle et al., 2012)的研究关于对称N,N'-二芳基脲的潜力,显示了它们通过影响翻译起始来抑制癌细胞增殖的可能性。这表明了3-氨基-1-(3,5-二氟苯基)脲在癌症治疗中的可能研究方向。

作为毒力因子的潜在作用

- 微生物毒力因子: (Julian C Rutherford, 2014)的一篇文章讨论了尿酶在微生物感染中的作用。这可能为与微生物学和传染病相关的研究提供见解,可能会在研究中使用3-氨基-1-(3,5-二氟苯基)脲。

属性

IUPAC Name |

1-amino-3-(3,5-difluorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N3O/c8-4-1-5(9)3-6(2-4)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMUAPSDDKLAPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)NC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(3,5-difluorophenyl)urea | |

CAS RN |

167412-23-9 | |

| Record name | N-(3,5-Difluorophenyl)hydrazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167412-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazinecarboxamide, N-(3,5-difluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167412239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene](/img/structure/B70777.png)

![tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B70790.png)

![(2S)-N-[(2S,3R,4R)-3-hydroxy-5-[[(2S)-1-[(2-hydroxy-4-methoxyphenyl)methylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]-3,3-dimethyl-2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]butanamide](/img/structure/B70793.png)

![trans-4-[4-(N-Ethyl-2-hydroxyethylamino)styryl]-1-methylpyridinium tetraphenylborate](/img/structure/B70795.png)